

The Pharmacological Profile of Butamirate and Its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: Butetamate

Cat. No.: B083647

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Disclaimer: Initial research into the pharmacological profile of "**Butetamate**" yielded limited information, suggesting a potential misspelling in the topic inquiry. The structural similarity and the extensive pharmacological data available for "Butamirate," a widely used antitussive agent, indicate that this was the likely intended subject. This guide will focus on the pharmacological profile of Butamirate and its metabolites. Butamirate is structurally related to **Butetamate**, and 2-phenylbutyric acid is an intermediate in the synthesis of both compounds.[1]

Introduction

Butamirate, also known as butamirate citrate, is a non-opioid, centrally acting antitussive agent employed in the symptomatic treatment of non-productive (dry) cough.[2][3] It is chemically and pharmacologically distinct from opium alkaloids and does not induce dependence.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Butamirate and its primary metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action

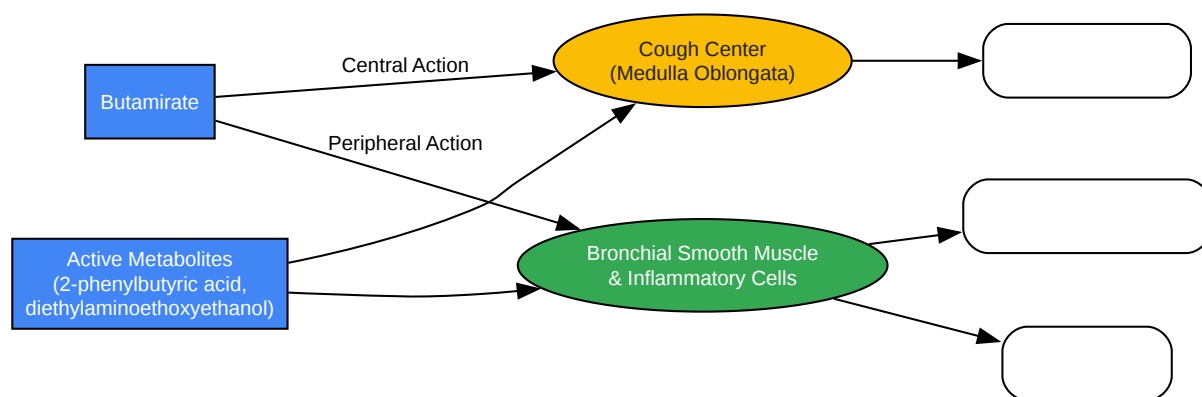
Butamirate exerts its antitussive effects through a dual mechanism, involving both central and peripheral actions.

Central Action: Butamirate acts directly on the cough center located in the medulla oblongata of the brainstem to suppress the cough reflex.[2][3][5] While the precise molecular mechanism is

not fully elucidated, studies have shown that Butamirate binds to the dextromethorphan-binding site in the guinea pig brain with high affinity.

Peripheral Action: In addition to its central effects, Butamirate exhibits bronchospasmolytic and anti-inflammatory properties.[2][4][5][6] The bronchospasmolytic activity helps to reduce resistance in the airways, which can be beneficial in conditions with an inflammatory component.[5]

The following diagram illustrates the proposed mechanism of action:



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Figure 1: Proposed Mechanism of Action of Butamirate

Pharmacokinetics

Butamirate is rapidly and completely absorbed after oral administration.[3][6] It is extensively metabolized, and both the parent compound and its metabolites are highly bound to plasma proteins.

Absorption and Distribution

- Absorption: Rapidly absorbed with measurable plasma levels detected within 5-10 minutes of oral administration.[4]

- Time to Peak Plasma Concentration (Tmax): Approximately 1.5 hours for the syrup formulation.[\[6\]](#) For sustained-release tablets, the maximum concentration is reached within 9 hours.[\[3\]](#)
- Protein Binding: Butamirate and its metabolites are extensively bound to plasma proteins (approximately 95%).[\[6\]](#)

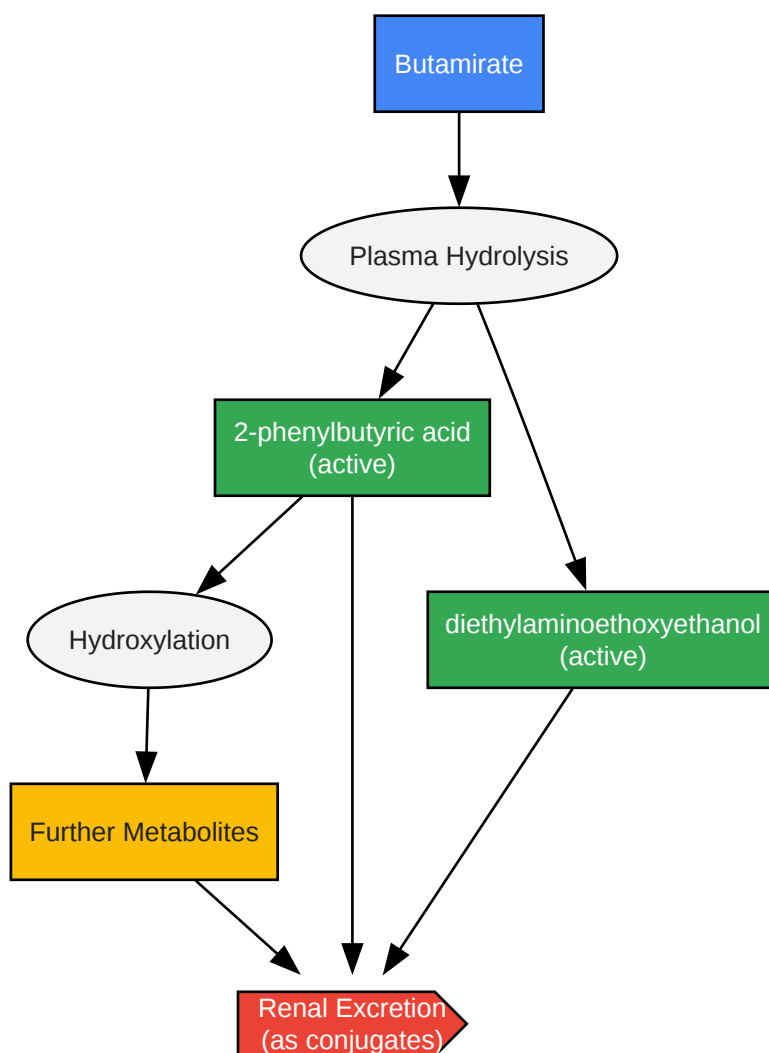
Metabolism

Butamirate undergoes rapid and complete hydrolysis in the plasma to its two primary, and also active, metabolites:

- 2-phenylbutyric acid
- diethylaminoethoxyethanol[\[4\]](#)[\[6\]](#)

2-phenylbutyric acid is further partially metabolized by hydroxylation.[\[4\]](#)

The metabolic pathway is illustrated in the following diagram:



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Figure 2: Metabolic Pathway of Butamirate

Excretion

The metabolites of Butamirate are primarily eliminated via the kidneys after conjugation with glucuronic acid.[4]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Butamirate and its principal metabolites.

Parameter	Butamirate	2-phenylbutyric acid	diethylaminoethoxyethanol
Tmax (hours)	~1.5 (syrup)[6]	~1.5[4]	~0.67[4]
Elimination Half-life (hours)	~6[6]	-	-
Protein Binding (%)	~95[6]	-	-

Pharmacodynamics

The pharmacodynamic effects of Butamirate are centered on its antitussive action. Both of its major metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, are also reported to have antitussive activity.[3][4]

Quantitative Pharmacodynamic Data

While the high affinity of Butamirate for the dextromethorphan-binding site has been reported, specific quantitative data such as K_i or IC_{50} values are not readily available in the public domain.

Experimental Protocols

The pharmacological profile of Butamirate has been characterized using a variety of in vitro and in vivo experimental models.

In Vivo Antitussive Activity: Capsaicin-Induced Cough Model

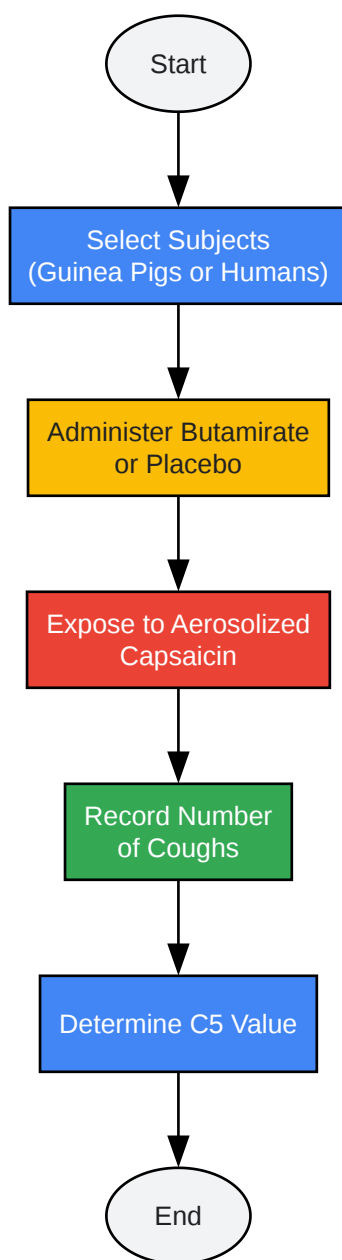
A common in vivo model to assess antitussive activity is the capsaicin-induced cough model in guinea pigs or healthy volunteers.

Objective: To evaluate the ability of a test compound to suppress cough induced by a chemical irritant.

Methodology:

- Subjects: Healthy, conscious guinea pigs or human volunteers.
- Capsaicin Challenge: Subjects are exposed to an aerosolized solution of capsaicin at increasing concentrations.
- Cough Recording: The number of coughs is recorded by a trained observer or with a sound recording device.
- Drug Administration: The test compound (Butamirate) or placebo is administered orally at a specified time before the capsaicin challenge.
- Data Analysis: The concentration of capsaicin required to elicit a certain number of coughs (e.g., C5, the concentration causing 5 coughs) is determined. An increase in the C5 value after drug administration indicates an antitussive effect.

The following diagram outlines the workflow for the capsaicin-induced cough model:



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References

- 1. 2-Phenylbutyric Acid Manufacturer, Exporter in India [vandvpharma.com]
- 2. What is Butamirate Citrate used for? [synapse.patsnap.com]
- 3. Mirakof | 7.5 mg/5 ml | Syrup | মিরাকফ ৭.৫ মি.গ্রা./৫ মি.লি. সিরাপ | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. BUTAMIRATE Syrup Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]
- 5. [Butamirate citrate in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
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